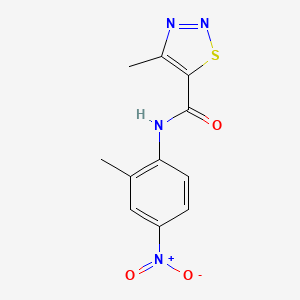
4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2-methyl-4-nitroaniline with thiosemicarbazide under acidic conditions to form the corresponding thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure. The resulting intermediate is then acylated with 4-methylbenzoyl chloride to yield the final product.
Chemical Reactions Analysis
4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: It has shown promising activity as an antimicrobial, antifungal, and anticancer agent. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Agriculture: The compound has been evaluated for its herbicidal and insecticidal properties, making it a potential candidate for use in crop protection.
Materials Science: Thiadiazole derivatives, including this compound, are being explored for their potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in target organisms. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress.
Comparison with Similar Compounds
4-methyl-N-(2-methyl-4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:
4-methyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide: This compound has a similar structure but contains a sulfonamide group instead of a carboxamide group. It has been studied for its potential as an antimicrobial and anti-inflammatory agent.
2-methyl-4-nitrophenyl-1,3,4-thiadiazole-5-carboxamide: This compound differs in the position of the methyl group on the thiadiazole ring and has been investigated for its antifungal and anticancer properties.
The unique structural features of this compound, such as the presence of both nitro and carboxamide groups, contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-N-(2-methyl-4-nitrophenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-6-5-8(15(17)18)3-4-9(6)12-11(16)10-7(2)13-14-19-10/h3-5H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIFAOONURRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

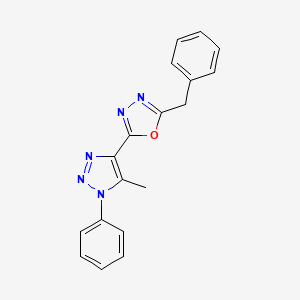

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2456228.png)

![Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2456233.png)
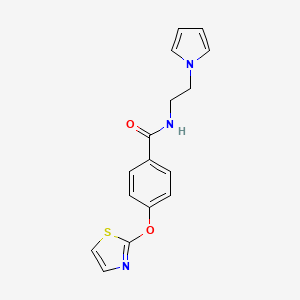
![N-(5-fluoro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2456236.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2456238.png)
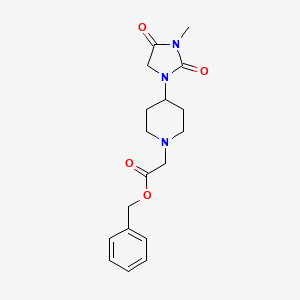
![N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]aniline](/img/structure/B2456244.png)
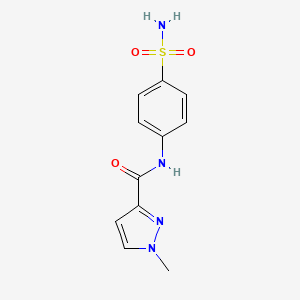
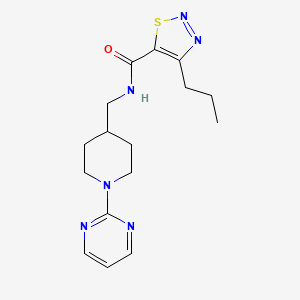
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456248.png)
